4-Methoxy-4-phenylpiperidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C12H17ClNO- and its molecular weight is 226.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Methoxy-4-phenylpiperidine hydrochloride, often referred to as 4PP, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

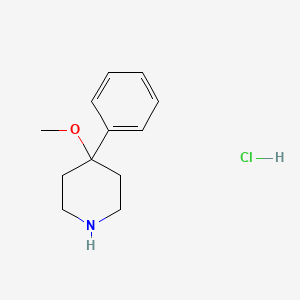

Chemical Structure

The compound features a piperidine ring substituted with a methoxy and phenyl group at the 4-position. Its chemical structure can be represented as follows:

Research indicates that 4PP exhibits antibacterial properties, particularly against Mycobacterium tuberculosis. The compound appears to target the MmpL3 protein, which is crucial for the bacterium's cell wall synthesis. This mechanism is significant as it represents a novel target for tuberculosis treatment, especially in light of rising antibiotic resistance.

Structure-Activity Relationships (SAR)

A series of analogs derived from 4PP have been synthesized to evaluate their biological activity and improve potency. The following table summarizes key findings from SAR studies:

| Compound | Substituent | MIC (µM) | Notes |

|---|---|---|---|

| 4PP-1 | None | 6.3 | Initial hit with promising activity |

| 4PP-2 | 4-(p-tert-butylphenyl) | 2.0 | Improved activity; significant potency |

| 4PP-3 | Cyclohexylmethylene | 6.8 | Comparable to initial hit |

| 4PP-4 | Phenyl | 21 | Modest activity; less effective than others |

| 4PP-5 | Sulfonamide linkage | Not tested | Improved physicochemical properties |

| 4PP-6 | Amide linkage | Not tested | Loss of whole-cell activity |

These studies demonstrate that modifications at the 4-position significantly influence antibacterial activity and physicochemical properties.

Biological Activity in Case Studies

- Antitubercular Activity : In a high-throughput screening of compounds against M. tuberculosis, several analogs of 4PP were identified with MIC values ranging from 2.0 µM to over 20 µM. Notably, compounds with lower cLogP values exhibited better selectivity and reduced cytotoxicity towards eukaryotic cells (HepG2) .

- P-glycoprotein Inhibition : A study on propafenone analogs indicated that compounds similar to 4PP showed enhanced P-glycoprotein (P-gp) inhibitory activity due to the presence of hydrogen bond acceptors like methoxy groups. This property is crucial as it can alter drug bioavailability and interactions .

科学研究应用

Pharmaceutical Development

4-Methoxy-4-phenylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly in the development of analgesics and antidepressants. Its structural properties enable it to mimic the action of traditional opioids while potentially offering a reduced risk of addiction and side effects.

Key Pharmaceutical Applications:

- Analgesics : The compound is evaluated for its pain-relieving properties comparable to established drugs like morphine and fentanyl. In studies, it has shown promising results in alleviating acute pain conditions, including post-surgical pain and chronic pain associated with cancer .

- Antidepressants : Research indicates that derivatives of this compound may influence neurotransmitter systems involved in mood regulation, thereby contributing to the development of new antidepressant therapies .

Neuroscience Research

The compound is extensively used in neuroscience to explore its effects on the central nervous system (CNS). It aids researchers in understanding the mechanisms underlying various neuroactive compounds.

Research Highlights:

- Mechanisms of Action : Studies have focused on how 4-methoxy-4-phenylpiperidine interacts with opioid receptors, providing insights into its analgesic effects and potential for addiction .

- Behavioral Studies : Animal models are employed to assess the behavioral impacts of this compound, contributing to knowledge about addiction and withdrawal symptoms associated with psychoactive substances .

Drug Formulation

In drug formulation, this compound is incorporated to enhance the solubility and bioavailability of active pharmaceutical ingredients. This characteristic is critical for improving the efficacy of medications that require effective absorption in the body.

Formulation Benefits:

- Increased Bioavailability : The compound's ability to enhance solubility can lead to more effective therapeutic outcomes when combined with other drugs .

- Stability in Formulations : Its chemical stability allows for extended shelf life and efficacy in various pharmaceutical preparations .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. It facilitates accurate quantification of similar compounds in complex mixtures.

Applications in Analytical Methods:

- Chromatography : Used as a calibration standard in high-performance liquid chromatography (HPLC), aiding researchers in identifying and quantifying related substances effectively .

- Quality Control : Its role in quality control processes ensures the consistency and reliability of pharmaceutical products containing similar piperidine derivatives .

Case Studies and Research Findings

Numerous studies have documented the effectiveness and applications of this compound:

属性

CAS 编号 |

83949-38-6 |

|---|---|

分子式 |

C12H17ClNO- |

分子量 |

226.72 g/mol |

IUPAC 名称 |

4-methoxy-4-phenylpiperidine;chloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H/p-1 |

InChI 键 |

PPXQKVKQJDWZFN-UHFFFAOYSA-M |

SMILES |

COC1(CCNCC1)C2=CC=CC=C2.Cl |

规范 SMILES |

COC1(CCNCC1)C2=CC=CC=C2.[Cl-] |

Key on ui other cas no. |

83949-38-6 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。